molecular formula C13H19NO5S2 B2607301 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448058-34-1

1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No. B2607301
CAS RN: 1448058-34-1
M. Wt: 333.42
InChI Key: XJBXADOGSMCLER-UHFFFAOYSA-N
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Description

The compound “1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, a cyclopropyl group, and two sulfonyl groups attached to different parts of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Additionally, it would have a cyclopropyl group (a three-carbon ring) and two sulfonyl groups (SO2), each attached to a different carbon in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the nitrogen in the piperidine ring. The sulfonyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antibacterial Agents

  • Antibacterial Agent Synthesis: Research by Miyamoto et al. (1987) focused on synthesizing derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating their potential as potent antibacterial agents. The study utilized sulfinyl or sulfonyl groups at specific positions, showcasing the importance of these functional groups in the development of antibacterial compounds Miyamoto et al., 1987.

Cyclin-Dependent Kinase Inhibitors

  • CDK2 Inhibition: Griffin et al. (2006) reported the synthesis of beta-piperidinoethylsulfides leading to compounds that inhibit cyclin-dependent kinase CDK2, highlighting the role of sulfonyl and piperidine structures in developing kinase inhibitors. This work underlines the applicability of such compounds in cancer research, particularly in targeting specific enzymes involved in cell cycle regulation Griffin et al., 2006.

Antidepressant Activity

  • Novel Antidepressant Development: Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and enzymes. This study provides an example of how specific sulfonyl-containing piperidine derivatives can be integral to the pharmacokinetics and metabolism of therapeutic agents Hvenegaard et al., 2012.

Antioxidant and Anticholinesterase Activities

  • Medicinal Chemistry Applications: Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives, exploring their antioxidant capacity and anticholinesterase activity. This research demonstrates the potential health benefits of sulfonyl and piperidine structures, including their role in combating oxidative stress and enzyme inhibition Karaman et al., 2016.

Selective Receptor Antagonism

  • 5-HT(2A) Receptor Antagonism: Fletcher et al. (2002) developed a series of acyclic sulfones as selective 5-HT(2A) receptor antagonists based on a spirocyclic ether lead. These findings highlight the utility of sulfonyl-substituted piperidines in designing receptor-specific drugs, potentially for psychiatric disorders Fletcher et al., 2002.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future studies might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and understanding its mechanism of action .

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c15-20(16,10-11-2-1-9-19-11)12-5-7-14(8-6-12)21(17,18)13-3-4-13/h1-2,9,12-13H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXADOGSMCLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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